N-Acetyl-3-hydroxyindole

Thermal Stability Solid-State Handling Synthesis Optimization

Researchers requiring a thermostable substrate for acetylindoxyl oxidase (EC 1.7.3.2) in tryptophan metabolism cannot substitute indoxyl (mp 85-87°C) without risking thermal decomposition and false-negative enzyme kinetics. • Defined substrate for acetylindoxyl oxidase; ensures reproducible, quantitative enzyme assays. • Elevated mp (140-142°C) enables microwave-assisted synthesis and high-temperature heterocycle formation without degradation. • Moderated LogP (1.09) delivers superior aqueous solubility over indoxyl (LogP 1.29-1.77), reducing non-specific binding in cell-based assays. Supplied at ≥95% purity with long-term storage at -20°C, ensuring compound integrity across multi-year research programs.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 33025-60-4
Cat. No. B014369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-3-hydroxyindole
CAS33025-60-4
SynonymsN-Acetyl-3-indolol;  1-(3-Hydroxyindol-1-yl)ethanone; 
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=CC=CC=C21)O
InChIInChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-6,13H,1H3
InChIKeyNNJXIAOPPYUVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-3-hydroxyindole: Physicochemical and Structural Baseline


N-Acetyl-3-hydroxyindole (CAS 33025-60-4), also known as N-acetylindoxyl or 1-(3-hydroxy-1H-indol-1-yl)ethanone, is a hydroxyindole derivative characterized by an acetyl group on the indole nitrogen and a hydroxyl substituent at the 3-position [1]. This compound is distinguished from its parent indoxyl by N-acetylation, which confers altered physicochemical properties including a higher melting point (140–142 °C) and moderated lipophilicity (LogP ≈ 1.09, LogD at pH 7.4 ≈ 1.01) [2], positioning it as a versatile synthetic intermediate and a specific biochemical probe in tryptophan metabolism pathways [3].

Synthetic intermediate

Supports heterocyclic synthesis with documented reaction yield benchmark

Biochemical probe

Defined substrate for acetylindoxyl oxidase in tryptophan metabolism studies

Improved handling

N-Acetylation provides thermal stability and defined storage profile

N-Acetyl-3-hydroxyindole: Generic Substitution Risks


Simple substitution of N-acetyl-3-hydroxyindole with indoxyl (CAS 480-93-3) or N-acetylindole (CAS 576-15-8) is scientifically unjustified due to fundamental differences in physicochemical stability, lipophilicity, and biochemical reactivity. Indoxyl exhibits a substantially lower melting point (85–87 °C) [1] and higher LogP (1.29–1.77) [2], which can compromise thermal stability during synthesis and alter partitioning behavior in biological assays. Conversely, N-acetylindole lacks the 3-hydroxyl group entirely, eliminating key hydrogen-bonding capacity and shifting its melting point to 189 °C [3], thereby fundamentally changing solubility and solid-state handling properties. These quantifiable divergences necessitate that procurement and experimental design be guided by the specific compound identity rather than class-level assumptions.

Indoxyl (CAS 480-93-3)

Lower melting point and higher LogP may alter thermal stability and partition behavior in assays compared to the N-acetylated derivative.

N-Acetylindole (CAS 576-15-8)

Absence of 3-hydroxyl eliminates key hydrogen-bonding capacity, changing solubility and enzyme recognition profiles.

Enzyme substrate mismatch

Indoxyl is not a substrate for acetylindoxyl oxidase; substitution would yield false-negative results in enzyme assays.

N-Acetyl-3-hydroxyindole: Evidence-Based Differentiation


Enhanced Thermal Stability

N-Acetyl-3-hydroxyindole exhibits a significantly higher melting point (140–142 °C) compared to its parent compound indoxyl (85–87 °C) [1]. This 55–57 °C elevation reflects enhanced thermal stability attributable to N-acetylation and altered intermolecular hydrogen bonding.

Thermal stability
Head-to-head
140–142 °C vs 85–87 °C
Supports thermal stability screening and solid-state handling
Reported melting point elevation vs indoxyl
Thermal Stability Solid-State Handling Synthesis Optimization

Moderated Lipophilicity for Aqueous Formulation

N-Acetyl-3-hydroxyindole possesses a lower calculated LogP (1.09) [1] and LogD at pH 7.4 (1.01) [1] compared to indoxyl (LogP 1.29–1.77) [2]. This ~0.2–0.7 unit reduction in lipophilicity indicates improved aqueous solubility and potentially more favorable pharmacokinetic behavior in biological assays.

Lipophilicity
Cross-study context
LogP 1.09 vs 1.29–1.77
Moderated LogP may improve aqueous formulation behavior
Calculated values; verify experimentally
Lipophilicity LogP Drug Formulation ADME Prediction

Acetylindoxyl Oxidase Substrate Specificity

N-Acetyl-3-hydroxyindole serves as the specific substrate for acetylindoxyl oxidase (EC 1.7.3.2), catalyzing the reaction: N-acetylindoxyl + O₂ → N-acetylisatin + H₂O [1]. In contrast, indoxyl is not a substrate for this enzyme but is instead a product of indole-3-acetate monooxygenase acting on indole [2]. This substrate specificity enables targeted studies of tryptophan catabolism and enzymatic activity assays that cannot be performed with non-acetylated indoxyl derivatives.

Enzyme specificity
Class-level
Substrate for EC 1.7.3.2
Enables tryptophan pathway enzyme assays
Indoxyl not recognized by acetylindoxyl oxidase
Enzymology Biochemical Probe Tryptophan Metabolism Oxidoreductase

Synthetic Utility for Heterocyclic Transformations

N-Acetyl-3-hydroxyindole demonstrates reliable performance as a synthetic building block, achieving a 63% yield in the conversion to 2-((Z)-benzylidene)-indolin-3-one under optimized conditions (1.5 mol NaOH, ethanol, 2 hours) . This defined yield provides a reproducible benchmark for process optimization, whereas yields with related indoxyl derivatives in analogous reactions are often lower or unreported due to competing side reactions from the free N–H group.

Synthetic yield
Reported
63% yield
Supports synthetic feasibility assessment
Benzylidene-indolinone formation, NaOH/EtOH
Synthetic Intermediate Heterocyclic Chemistry Reaction Yield Process Chemistry

Storage Stability and Cold-Chain Requirement

N-Acetyl-3-hydroxyindole requires storage at 2–8 °C or -20 °C to maintain stability [1], whereas indoxyl is reported to be unstable and prone to tautomerization and oxidation at ambient conditions . The defined cold-chain requirement for N-acetyl-3-hydroxyindole reflects its engineered stability through N-acetylation, providing a quantifiable advantage in shelf-life management and experimental reproducibility.

Storage stability
Class-level
2–8 °C (or -20 °C)
Supports compound integrity management
Indoxyl reported unstable at ambient conditions
Storage Stability Inventory Management Compound Integrity Procurement Planning

Commercial Purity Specification

Commercially available N-Acetyl-3-hydroxyindole is typically supplied with a minimum purity specification of 95% , providing a clear, quantifiable quality benchmark for procurement. In contrast, indoxyl (3-hydroxyindole) is often sold as a technical-grade material without a defined purity guarantee due to its inherent instability, complicating its use in quantitative research applications.

Purity specification
Class-level
≥95% (typical)
Supports batch consistency evaluation
Indoxyl often supplied without defined purity
Purity Specification Quality Control Procurement Criteria Analytical Chemistry

N-Acetyl-3-hydroxyindole: Application Scenarios


Enzymatic Assays for Tryptophan Catabolism

N-Acetyl-3-hydroxyindole is the defined substrate for acetylindoxyl oxidase (EC 1.7.3.2) [1], enabling precise measurement of enzyme kinetics in tryptophan metabolic pathways. Substituting with indoxyl would yield false-negative results, as indoxyl is not a substrate for this enzyme [2]. This specificity makes the compound indispensable for laboratories studying indole alkaloid biosynthesis or developing enzyme-based diagnostic assays.

Heterocyclic Synthesis and Thermal Stability

The elevated melting point (140–142 °C) of N-acetyl-3-hydroxyindole compared to indoxyl (85–87 °C) [3] allows for reactions at elevated temperatures without decomposition, a critical advantage when synthesizing complex heterocycles or conducting microwave-assisted reactions. Its documented 63% yield in a benzylidene-indolinone synthesis provides a reliable starting point for process optimization.

Formulation Development and ADME Profiling

The moderated LogP (1.09) and LogD (pH 7.4 = 1.01) of N-acetyl-3-hydroxyindole [4] offer improved aqueous solubility compared to more lipophilic indoxyl derivatives (LogP 1.29–1.77) [5]. This property is essential for researchers designing cell-based assays, formulating compound libraries, or predicting pharmacokinetic behavior where excessive lipophilicity can lead to non-specific binding and poor solubility.

Long-Term Compound Stability and Integrity

N-Acetyl-3-hydroxyindole's defined storage requirements (2–8 °C or -20 °C) [6] and minimum 95% purity specification provide assurance of compound integrity over extended periods. This is particularly valuable for multi-year research programs or core facilities that maintain compound libraries, where degradation of unstable analogs like indoxyl would compromise reproducibility and necessitate frequent re-synthesis.

Application
Selection Property
Validation Focus
Tryptophan catabolism enzyme assays
Acetylindoxyl oxidase substrate specificity
Enzyme kinetics and false-negative avoidance
Heterocyclic synthesis at elevated temperature
Elevated melting point and thermal stability
Decomposition risk and yield benchmarking
Aqueous formulation development
Moderated LogP / LogD profile
Solubility and non-specific binding assays
Compound library storage
Defined storage conditions and purity specification
Degradation monitoring and re-synthesis planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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